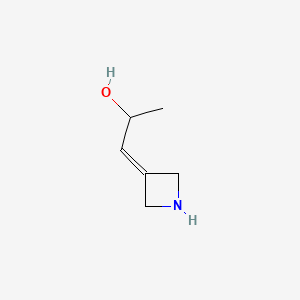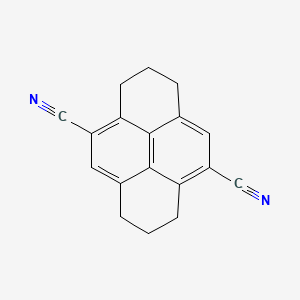
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is a polycyclic aromatic hydrocarbon derivative It is characterized by its unique structure, which includes a hexahydro-pyrene core with two cyano groups attached at the 4 and 9 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile can be synthesized through several methods. One common approach involves the reduction of pyrene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of pyrene derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics. The cyano groups at the 4 and 9 positions enhance the compound’s electron-withdrawing ability, further modulating its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: Lacks the cyano groups, resulting in different electronic properties.
Pyrene: The fully aromatic parent compound, with different reactivity and applications.
1,2,3,4-Tetrahydropyrene: Partially hydrogenated derivative with distinct chemical behavior.
Uniqueness
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and advanced materials .
Propriétés
Formule moléculaire |
C18H14N2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1,2,3,6,7,8-hexahydropyrene-4,9-dicarbonitrile |
InChI |
InChI=1S/C18H14N2/c19-9-13-8-12-4-2-6-16-14(10-20)7-11-3-1-5-15(13)17(11)18(12)16/h7-8H,1-6H2 |
Clé InChI |
MADBSRYREUMDJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C3CCCC4=CC(=C(C1)C2=C43)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


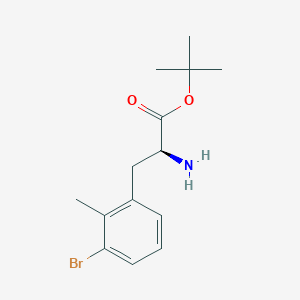
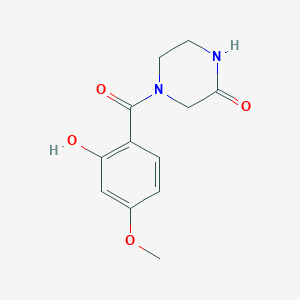
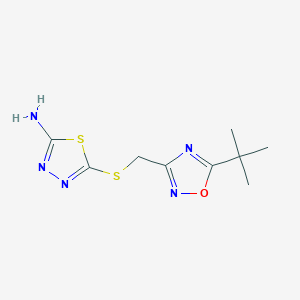
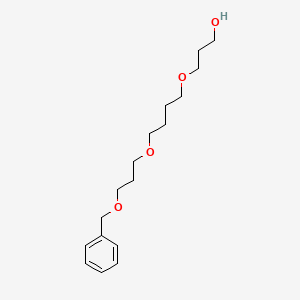
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

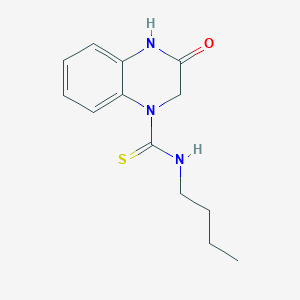
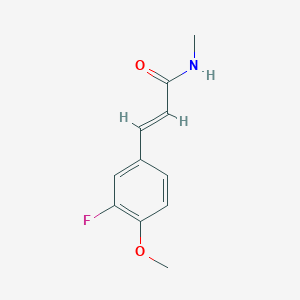
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
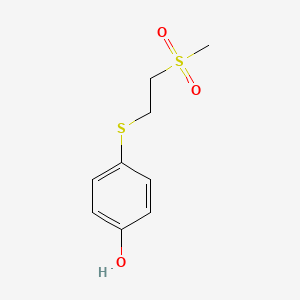
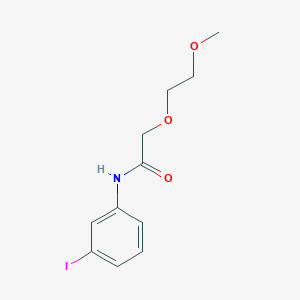

![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
